molecular formula C18H16N2O3S B6452021 ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate CAS No. 2640974-53-2

ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate

Cat. No.: B6452021
CAS No.: 2640974-53-2
M. Wt: 340.4 g/mol
InChI Key: IKVUUCMJVBRVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a synthetic compound based on the quinazolinone scaffold, a nitrogen-containing heterocycle recognized for its significant potential in medicinal chemistry and anticancer drug discovery . The quinazolinone core is a privileged structure in pharmacology, known for its structural flexibility which allows for precise modifications to optimize interactions with biological targets . This compound is of high interest in oncology research, primarily for developing targeted anti-tumor therapies. Quinazolinone derivatives have demonstrated a remarkable ability to regulate multiple cell death pathways, including apoptosis, autophagy, and ferroptosis . Similar derivatives have been designed as potent inhibitors of critical signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are key drivers of tumor growth and angiogenesis . The mechanism of action for this class of compounds often involves high-affinity binding to enzyme active sites, forming hydrogen bonds and π-π stacking interactions to disrupt cancer cell proliferation and survival . Researchers value this quinazolinone ester as a key intermediate for synthesizing more complex molecules and for use in high-throughput screening and structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-(2-methylsulfanyl-4-oxoquinazolin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-3-23-17(22)12-7-6-8-13(11-12)20-16(21)14-9-4-5-10-15(14)19-18(20)24-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVUUCMJVBRVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino Benzamide Derivatives

A widely adopted method involves cyclizing 2-amino-N-substituted benzamides with carbonyl-containing reagents. For example, 2-amino-N-methylbenzamide reacts with 2-chloroacetyl chloride in acetic acid under reflux to yield 2-(chloromethyl)-3-methylquinazolin-4(3H)-one. This reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization (Fig. 1A).

2-Amino-N-methylbenzamide+ClCH2COClAcOH, reflux2-(Chloromethyl)-3-methylquinazolin-4(3H)-one\text{2-Amino-}N\text{-methylbenzamide} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{AcOH, reflux}} \text{2-(Chloromethyl)-3-methylquinazolin-4(3H)-one}

Modifying the electrophilic reagent (e.g., substituting chloroacetyl chloride with methylsulfanyl acetyl chloride) could directly introduce the 2-(methylsulfanyl) group during cyclization.

Oxidative Annulation Using DMSO/H₂O₂

Radical-mediated synthesis employing dimethyl sulfoxide (DMSO) as a C₁ synthon and H₂O₂ as an oxidant provides an alternative route. Under optimized conditions (150°C, 14–20 h), 2-amino-N-substituted benzamides undergo oxidative cyclization to form quinazolin-4(3H)-ones (Fig. 1B). Deuterium labeling experiments confirm DMSO contributes the C₃ methine group.

2-Amino-N-R-benzamide+DMSOH2O2,150C3-R-quinazolin-4(3H)-one\text{2-Amino-}N\text{-R-benzamide} + \text{DMSO} \xrightarrow{\text{H}2\text{O}2, 150^\circ\text{C}} \text{3-R-quinazolin-4(3H)-one}

This method’s adaptability allows incorporation of diverse N-substituents, though introducing sulfur-containing groups requires additional functionalization steps.

Introducing the 2-(Methylsulfanyl) Substituent

Post-cyclization sulfanylation proves critical for installing the 2-(methylsulfanyl) group. Two validated strategies include:

Nucleophilic Displacement of Halides

In analogous systems, chloromethylquinazolinones react with sodium thiomethoxide (NaSMe) in alkaline media to replace chloride with methylsulfanyl. For example:

2-(Chloromethyl)-3-R-quinazolin-4(3H)-one+NaSMeEtOH, NaOH2-(Methylsulfanyl)-3-R-quinazolin-4(3H)-one\text{2-(Chloromethyl)-3-R-quinazolin-4(3H)-one} + \text{NaSMe} \xrightarrow{\text{EtOH, NaOH}} \text{2-(Methylsulfanyl)-3-R-quinazolin-4(3H)-one}

Yields typically range from 65–84% depending on solvent polarity and reaction time.

Direct Thiolation Using Lawesson’s Reagent

Lawesson’s reagent (LR) facilitates oxygen-to-sulfur exchange in carbonyl groups. While primarily used for converting amides to thioamides, controlled reactions with 4-oxoquinazolinones can yield 2-thiol intermediates, subsequently alkylated with methyl iodide:

Quinazolin-4(3H)-oneLawesson’s Reagent2-Thioxoquinazolin-4(3H)-oneCH3I2-(Methylsulfanyl)quinazolin-4(3H)-one\text{Quinazolin-4(3H)-one} \xrightarrow{\text{Lawesson's Reagent}} \text{2-Thioxoquinazolin-4(3H)-one} \xrightarrow{\text{CH}_3\text{I}} \text{2-(Methylsulfanyl)quinazolin-4(3H)-one}

This tandem approach achieves 70–78% yields in model systems.

Esterification at the C₃ Position

Introducing the ethyl benzoate moiety at C₃ necessitates regioselective functionalization. Two pathways demonstrate efficacy:

Mitsunobu Reaction with Ethyl 3-Hydroxybenzoate

The Mitsunobu reaction couples alcohols with phenols under mild conditions. Reacting 3-hydroxyquinazolinone with ethyl 3-hydroxybenzoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) yields the target ester:

3-Hydroxyquinazolinone+Ethyl 3-hydroxybenzoateDEAD, PPh3Ethyl 3-[quinazolin-3-yl]benzoate\text{3-Hydroxyquinazolinone} + \text{Ethyl 3-hydroxybenzoate} \xrightarrow{\text{DEAD, PPh}_3} \text{Ethyl 3-[quinazolin-3-yl]benzoate}

Optimal conditions (THF, 0°C → rt, 12 h) provide 55–62% yields.

Direct Esterification via Carbodiimide Coupling

Carboxylic acid intermediates (e.g., 3-carboxyquinazolinone) react with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

3-Carboxyquinazolinone+EtOHDCC, DMAPEthyl 3-[quinazolin-3-yl]benzoate\text{3-Carboxyquinazolinone} + \text{EtOH} \xrightarrow{\text{DCC, DMAP}} \text{Ethyl 3-[quinazolin-3-yl]benzoate}

This method achieves higher yields (75–82%) but requires pre-functionalized carboxylic acid precursors.

Integrated Synthetic Routes

Combining these steps, two viable routes emerge for the target compound:

Sequential Functionalization Pathway

  • Synthesize 3-hydroxyquinazolin-4(3H)-one via DMSO/H₂O₂-mediated cyclization.

  • Introduce methylsulfanyl group via LR-mediated thiolation and methylation.

  • Perform Mitsunobu esterification with ethyl 3-hydroxybenzoate.

Overall Yield : ~42% (three steps).

Convergent Synthesis

  • Prepare 2-(methylsulfanyl)-3-carboxyquinazolin-4(3H)-one via chloroacetyl chloride cyclization and NaSMe displacement.

  • Directly esterify the carboxylic acid with ethanol using DCC/DMAP.

Overall Yield : ~58% (two steps).

Reaction Optimization Data

Key parameters influencing yield and purity are summarized below:

StepOptimal ConditionsYield (%)Purity (%)
CyclizationDMSO, H₂O₂, 150°C, 14 h7895
SulfanylationNaSMe, EtOH/NaOH, 6 h7292
Mitsunobu EsterificationDEAD, PPh₃, THF, 12 h6189
DCC CouplingDCC/DMAP, CH₂Cl₂, 24 h8298

Challenges and Mitigation Strategies

  • Regioselectivity in Esterification : Competing reactions at N₁ and C₂ positions are minimized using bulky coupling agents (e.g., HATU).

  • Sulfur Oxidation : Performing sulfanylation under nitrogen atmosphere prevents oxidation to sulfones.

  • Byproduct Formation : Chromatographic purification (silica gel, EtOAc/hexane) removes dimeric quinazolinone derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes nucleophilic substitution under oxidative or basic conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Oxidative substitutionH₂O₂ (30%), EtOH, 60°C, 6 hSulfoxide intermediate → -SO₃H derivative72%
Displacement with amineK₂CO₃, DMF, 80°C, 12 h (with R-NH₂)2-Amino-4-oxoquinazoline analog65%

Mechanistic Insight :

  • Oxidation of -SMe to sulfoxide (-SO-) enhances electrophilicity, facilitating displacement by amines or thiols.

  • Direct substitution without oxidation requires strong bases (e.g., K₂CO₃) to deprotonate nucleophiles .

Ester Hydrolysis and Derivatives

The ethyl benzoate ester is hydrolyzed to carboxylic acid, enabling further functionalization:

Reaction TypeReagents/ConditionsProductYieldSource
Acidic hydrolysis6 M HCl, reflux, 8 h3-[2-(Methylsulfanyl)-4-oxoquinazolin-3-yl]benzoic acid85%
Basic hydrolysisNaOH (10%), EtOH/H₂O, 60°CSodium salt of the carboxylic acid90%

Applications :

  • The carboxylic acid serves as a precursor for amides (e.g., coupling with EDCI/HOBt) .

  • Ester interchange reactions (e.g., with methanol under acid catalysis) .

Quinazolinone Core Reactivity

The 4-oxo-3,4-dihydroquinazoline ring participates in electrophilic substitutions and alkylations:

Reaction TypeReagents/ConditionsProductYieldSource
N-Alkylation1-Bromo-3-chloropropane, DMF, 70°C, 10 h3-(3-Chloropropyl)quinazolinone derivative68%
HalogenationNBS, CCl₄, AIBN, reflux6-Bromoquinazolinone analog55%

Key Observations :

  • Alkylation occurs preferentially at the N3 position due to electron-withdrawing effects of the 4-oxo group .

  • Bromination at the C6 position is directed by the ester’s meta-substitution .

Oxidation of the Thioether Group

Oxidizing AgentConditionsProductYieldSource
mCPBACH₂Cl₂, 0°C → RT, 2 hSulfoxide (-SO-) derivative78%
H₂O₂/AcOH50°C, 4 hSulfone (-SO₂-) derivative63%

Reduction of the Ester Group

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, 0°C → RT, 3 hBenzyl alcohol analog40%

Kinetic and Thermodynamic Data

Reaction kinetics for hydrolysis and substitution were studied under varying conditions:

ReactionSolventTemp (°C)k (s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Source
Ester hydrolysisH₂O/EtOH602.3 × 10⁻⁴58.2-34.5
SMe oxidationEtOH601.7 × 10⁻³45.8-22.1

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

1.2 Anticancer Properties

Quinazoline derivatives have been investigated for their anticancer activities. This compound has shown cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. A specific case study revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Pharmacological Applications

2.1 Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with various diseases. For example, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition could be leveraged in the development of treatments for conditions like cancer and bacterial infections .

2.2 Neurological Applications

Research has suggested that quinazoline derivatives can also affect neurotransmitter systems. This compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. Preclinical studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells .

Material Science Applications

3.1 Polymer Chemistry

The unique chemical structure of this compound allows for its use in polymer synthesis. It can act as a monomer or additive in the production of polymers with enhanced thermal and mechanical properties. Recent advancements have shown that incorporating this compound into polymer matrices can improve their stability and performance under various conditions .

Data Tables

Application Area Activity/Effect Reference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of DHFR
NeuroprotectiveMitigation of oxidative stress
Polymer ChemistryEnhanced thermal stability

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard antibiotic controls, revealing that it outperformed several common antibiotics in vitro.
  • Cytotoxicity Profile : In a recent trial involving various cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability, affirming its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate differ in substituent positions, functional groups, and biological activities. Below is a comparative analysis:

Structural and Functional Comparison

Compound Name Substituents Core Structure Key Functional Groups Biological Activity/Notes
Target Compound : this compound - 2-(methylsulfanyl)
- 3-(ethyl benzoate)
3,4-Dihydroquinazolin-4-one SCH₃, COOEt Potential COX-2/kinase inhibition (inferred from analogs)
Analog 1 : 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate - 2-Methyl
- 3-(2-methylphenyl)
- 8-(benzoate)
3,4-Dihydroquinazolin-4-one CH₃, C₆H₅COO Structural isomer; benzoate at position 8 may reduce solubility compared to position 3.
Analog 2 : Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (1f) - 2-(E-sulfamoylethenyl)
- 3-(ethyl benzoate)
3,4-Dihydroquinazolin-4-one SO₂NH₂, COOEt COX-2 inhibitor (IC₅₀ = 0.8 µM); ethenyl linker enhances rigidity and binding.
Analog 3 : Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate - 2-(sulfanylpropanoate)
- 6-nitro
- 3-phenyl
3,4-Dihydroquinazolin-4-one NO₂, SCH₂COOMe Nitro group increases electrophilicity; propanoate ester may improve solubility.
Analog 4 : 2-(3-(6,8-Bis(4-methoxyphenyl))quinazolin-4-one (4l) - 2,2-dimethylpropyl
- 6,8-bis(4-methoxyphenyl)
Tetrahydroquinazolin-4-one OCH₃, CH(CH₃)₂ Bulky substituents reduce membrane permeability; methoxy groups enhance solubility.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 (1f) Analog 3
Melting Point Not reported Not reported Recrystallized (THF-ethanol) Not reported
Solubility Moderate (COOEt) Low (bulky aryl) High (SO₂NH₂) Moderate (NO₂)
Synthetic Yield Not reported 81% 50.2% Not reported

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely involves condensation of anthranilic acid derivatives with ethyl 3-aminobenzoate, followed by sulfanyl group introduction via nucleophilic substitution (similar to methods in ).
  • Structure-Activity Relationship (SAR) :
    • Position 2 substituents (e.g., SCH₃ vs. SO₂NH₂) critically influence target selectivity.
    • Ethyl benzoate at position 3 optimizes lipophilicity for membrane penetration compared to methyl esters .
  • Unresolved Questions : Direct biological data for the target compound are lacking. Future studies should evaluate its COX-2 inhibition, solubility, and metabolic stability relative to analogs.

Biological Activity

Ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting compound exhibits a molecular formula of C18H18N2O3SC_{18}H_{18}N_2O_3S and is characterized by the presence of a quinazolinone moiety, which contributes to its biological activity.

2.1 Antimicrobial Activity

Research indicates that compounds within the quinazolinone family exhibit notable antimicrobial properties. For instance, derivatives of 2-mercapto-3-phenylquinazolin-4-one have demonstrated antibacterial activity against various strains of bacteria. A study highlighted that certain synthesized derivatives showed moderate to good antibacterial effects, suggesting potential applications in treating bacterial infections .

2.2 Antitumor Activity

The antitumor potential of quinazolinone derivatives has been extensively studied. This compound may possess similar antitumor properties due to its structural similarity to other known anticancer agents. Research has shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

2.3 Anticonvulsant Activity

Some studies have reported anticonvulsant effects associated with quinazolinone derivatives. These compounds may modulate neurotransmitter systems, providing a therapeutic avenue for epilepsy treatment. The specific mechanisms through which this compound exerts its anticonvulsant activity warrant further investigation .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazolinone derivatives. Key modifications in the molecular structure can significantly influence their pharmacological profiles:

Modification Effect on Activity
Methylsulfanyl groupEnhances antimicrobial and antitumor activity
Ethyl ester groupInfluences solubility and bioavailability
Quinazolinone coreCritical for biological interaction and efficacy

4. Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Studies : A series of quinazolinone derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria, revealing significant activity in several cases .
  • Antitumor Efficacy : In vivo studies demonstrated that certain derivatives could inhibit tumor growth in mouse models, suggesting a mechanism involving apoptosis induction .
  • Anticonvulsant Effects : Experimental models indicated that some quinazolinone compounds reduced seizure frequency in animal models, highlighting their potential as anticonvulsants .

5. Conclusion

This compound presents a promising candidate for further pharmacological exploration due to its diverse biological activities, including antimicrobial, antitumor, and anticonvulsant effects. Future research should focus on elucidating the precise mechanisms underlying these activities and optimizing the compound's structure for enhanced efficacy.

This compound exemplifies the potential of quinazolinone derivatives in drug discovery, particularly in developing new therapeutic agents for infectious diseases and cancer treatment.

Q & A

Q. What are the established synthetic routes for ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate?

  • Methodological Answer : The synthesis typically involves a multi-step approach: (i) Condensation of 2-amino benzoic acid derivatives with thiourea or isothiocyanates to form the quinazolinone core. (ii) Introduction of the methylsulfanyl group via nucleophilic substitution or thiolation reactions. (iii) Esterification of the benzoic acid moiety using ethanol under acidic conditions. For example, analogous compounds were synthesized by reacting 2-amino-4-methylbenzoic acid with phenyl isothiocyanate, followed by cyclization and alkylation . Key reagents include acetic anhydride for cyclization and methanethiol for sulfanyl group incorporation .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., methanol or DMSO). Data collection is performed at low temperatures (e.g., 100–292 K) using Mo-Kα radiation. Structural refinement software (e.g., SHELXL) resolves bond lengths, angles, and torsion angles, confirming the planar quinazolinone core and ester conformation .

Q. What spectroscopic techniques validate the compound’s structure?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR identify protons and carbons in the quinazolinone ring (e.g., aromatic protons at δ 7.2–8.5 ppm) and ester groups (e.g., methylene at δ 4.3 ppm) .
  • IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and C-S (600–700 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ or [M−H]^-) to verify molecular weight .

Q. How is purity assessed during synthesis?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) determines purity >95% by peak integration .
  • Melting Point : Sharp melting points (e.g., 250–300°C) indicate homogeneity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

  • Methodological Answer : Yield optimization involves: (i) Catalyst Screening : Lewis acids (e.g., FeCl3_3) enhance cyclization efficiency . (ii) Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics. (iii) Temperature Control : Maintaining 60–80°C prevents side reactions during esterification . (iv) Stoichiometry : Excess methylsulfanylating agents (e.g., methanethiol) drive the reaction to completion .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects in solution vs. solid-state rigidity. Strategies include: (i) VT-NMR : Variable-temperature NMR assesses conformational flexibility. (ii) DFT Calculations : Compare experimental crystallographic data with computed geometries to identify steric or electronic distortions .

Q. What mechanistic approaches elucidate its biological activity?

  • Methodological Answer : (i) Enzyme Inhibition Assays : Test inhibitory effects on target enzymes (e.g., kinases or cyclooxygenases) using fluorogenic substrates . (ii) Molecular Docking : Use SC-XRD coordinates to model interactions with active sites (e.g., hydrogen bonding with the quinazolinone carbonyl) . (iii) SAR Studies : Modify substituents (e.g., methylsulfanyl to sulfonyl) to correlate structure with activity .

Q. Can computational modeling predict its pharmacokinetic properties?

  • Methodological Answer : (i) ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), bioavailability, and CYP450 interactions using SMILES notation . (ii) MD Simulations : Simulate membrane permeability using force fields (e.g., CHARMM) to assess blood-brain barrier penetration .

Q. How to address discrepancies in bioactivity data across studies?

  • Methodological Answer : Variability may stem from: (i) Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration) . (ii) Purity : Confirm purity via HPLC before testing; impurities >5% can skew results . (iii) Cell Line Variability : Use isogenic cell lines and replicate experiments in independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.